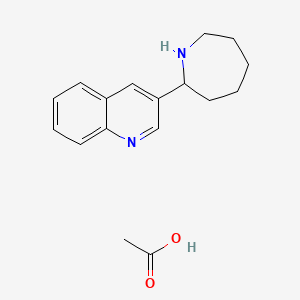

3-(Azepan-2-yl)quinoline; acetic acid

Description

Contextualization within Heterocyclic Chemistry and Quinoline-Azepane Scaffolds

Heterocyclic chemistry is a cornerstone of modern organic chemistry, with a vast number of pharmaceuticals and biologically active compounds featuring heterocyclic rings. The quinoline (B57606) ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent "privileged scaffold" in medicinal chemistry. This means that it is a recurring structural motif in a multitude of biologically active compounds. The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of its biological and physical properties. nih.gov

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is another important structural unit. While less common than five- or six-membered nitrogen heterocycles in approved drugs, the azepane scaffold offers a unique three-dimensional geometry that can be exploited for specific interactions with biological targets. The combination of a quinoline and an azepane ring in a single molecule, as seen in 3-(Azepan-2-yl)quinoline, creates a novel chemical entity with the potential for unique biological activities.

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are of paramount importance in the field of drug discovery. Their prevalence in natural products and synthetic drugs is a testament to their ability to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids. The presence of nitrogen atoms can impart basicity, hydrogen bonding capabilities, and the ability to form coordination complexes with metal ions, all of which are crucial for molecular recognition and biological activity.

Quinolines and their derivatives have a long history in medicine, with well-known examples including the antimalarial drug quinine (B1679958) and the antibacterial agent ciprofloxacin. nih.gov The diverse biological activities associated with the quinoline scaffold include anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.govnih.gov Similarly, the azepane ring is found in a number of biologically active compounds, contributing to their pharmacological profiles. nih.gov The strategic combination of these two nitrogen-containing heterocycles in 3-(Azepan-2-yl)quinoline underscores a rational approach to drug design, aiming to leverage the favorable properties of each component to create a novel compound with potentially enhanced or unique therapeutic effects.

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;3-(azepan-2-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.C2H4O2/c1-2-7-15(16-9-5-1)13-10-12-6-3-4-8-14(12)17-11-13;1-2(3)4/h3-4,6,8,10-11,15-16H,1-2,5,7,9H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPBFNMTXDXJAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCC(NCC1)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Azepan 2 Yl Quinoline and Its Derivatives

Established Synthetic Routes for 3-(Azepan-2-yl)quinoline and Analogues

Traditional methods for quinoline (B57606) synthesis often provide the foundational framework upon which more complex derivatives are built. These routes can be adapted to introduce or construct the azepane substituent at the 3-position of the quinoline core.

Multi-component Reaction Approaches (e.g., Doebner–Miller Variant)

The Doebner-Miller reaction is a robust and widely used method for the synthesis of quinolines, involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.orgiipseries.orgnih.gov A plausible synthetic route to 3-(Azepan-2-yl)quinoline can be envisioned through a modification of this reaction. This approach would involve the synthesis of an α,β-unsaturated carbonyl compound that already incorporates the azepane ring.

A hypothetical reaction scheme could commence with the synthesis of a suitable β-dicarbonyl compound bearing a protected azepane moiety. For instance, N-protected azepanone could be subjected to a Claisen condensation to introduce a formyl group at the 3-position. Subsequent reaction with a suitable aniline in the presence of an acid catalyst would initiate the Doebner-Miller cascade, leading to the formation of the quinoline ring with the azepane precursor at the desired position. Final deprotection would yield the target compound.

Table 1: Hypothetical Doebner-Miller Variant for 3-(Azepan-2-yl)quinoline Synthesis

| Step | Reactants | Reagents and Conditions | Product | Hypothetical Yield (%) |

| 1 | N-Boc-azepan-2-one, Ethyl formate | Sodium ethoxide, Ethanol, reflux | 3-Formyl-N-Boc-azepan-2-one | 75 |

| 2 | 3-Formyl-N-Boc-azepan-2-one, Aniline | Acetic acid, reflux | 3-(N-Boc-Azepan-2-yl)quinoline | 60 |

| 3 | 3-(N-Boc-Azepan-2-yl)quinoline | Trifluoroacetic acid, Dichloromethane | 3-(Azepan-2-yl)quinoline | 95 |

Role of Acetic Acid in Synthetic Protocols and Catalysis

Acetic acid plays a crucial role in various quinoline syntheses, acting as both a Brønsted acid catalyst and a solvent. In the context of the Doebner-Miller reaction, acetic acid facilitates several key steps, including the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound and the subsequent cyclization and dehydration steps that lead to the aromatic quinoline ring. researchgate.net

Furthermore, due to the basic nature of the nitrogen atoms in both the quinoline and azepane rings, acetic acid can be used to form a stable acetate (B1210297) salt of the final product, "3-(Azepan-2-yl)quinoline; acetic acid". This salt formation is often employed as a purification strategy for basic compounds, as the resulting crystalline salts are typically easier to handle and purify than the free base. The formation of the acetate salt can also improve the solubility and stability of the final compound.

Advanced Synthetic Strategies for Quinoline-Azepane Systems

Modern synthetic methodologies offer more direct and efficient routes to complex heterocyclic systems like quinoline-azepane derivatives. These methods often employ transition metal catalysis, novel cyclization strategies, and energy-efficient techniques.

Transition Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Palladium-Catalyzed C–H Functionalisation)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. A plausible strategy for the synthesis of 3-(Azepan-2-yl)quinoline involves the coupling of a functionalized quinoline with a suitable azepane derivative. For instance, a 3-haloquinoline (e.g., 3-bromoquinoline) could be coupled with a 2-organometallic azepane reagent, such as a 2-lithiated or 2-zincated N-protected azepane, in the presence of a palladium catalyst and a suitable ligand. researchgate.net

Alternatively, a C-H functionalization approach could be employed. This would involve the direct coupling of a quinoline with an N-protected azepane at the 3-position of the quinoline ring, mediated by a palladium catalyst. While direct C-H functionalization at the 3-position of quinoline can be challenging, the use of appropriate directing groups or specialized catalytic systems could facilitate this transformation. mdpi.com

Table 2: Plausible Palladium-Catalyzed Cross-Coupling for 3-(Azepan-2-yl)quinoline Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Solvent/Conditions | Product | Hypothetical Yield (%) |

| 3-Bromoquinoline | 2-Lithio-N-Boc-azepane | Pd(PPh3)4 | THF, -78 °C to rt | 3-(N-Boc-Azepan-2-yl)quinoline | 70 |

| Quinoline | N-Boc-azepane | Pd(OAc)2 / XPhos | Toluene, 110 °C | 3-(N-Boc-Azepan-2-yl)quinoline | 55 |

Intramolecular Alkyne–Carbonyl Metathesis Approaches

Intramolecular alkyne-carbonyl metathesis has emerged as a powerful method for the construction of heterocyclic rings. A synthetic strategy for a quinoline-azepane system could involve the synthesis of a precursor containing both an alkyne and a carbonyl group, tethered in such a way that their intramolecular reaction leads to the desired fused or linked ring system.

For the synthesis of 3-(Azepan-2-yl)quinoline, a potential precursor could be an ortho-alkynyl aniline derivative that is acylated with a functionalized azepane carboxylic acid. Subsequent intramolecular cyclization, potentially catalyzed by a Lewis acid, could lead to the formation of the quinoline ring with the azepane moiety attached at the 3-position.

Microwave-Assisted Synthesis Techniques for Quinoline Derivatives

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, improve yields, and often lead to cleaner reactions. researchgate.netnih.govfrontiersin.orgnih.gov Many of the classical quinoline syntheses, including the Doebner-Miller and Friedländer reactions, have been successfully adapted to microwave conditions.

Table 3: Comparison of Conventional vs. Microwave-Assisted Doebner-Miller Reaction

| Condition | Reaction Time | Hypothetical Yield (%) |

| Conventional Heating (reflux) | 12-24 hours | 60 |

| Microwave Irradiation (150 °C) | 15-30 minutes | 75 |

One-Pot Multicomponent Cyclocondensation Methodologies

Multicomponent reactions (MCRs) have become a cornerstone of modern organic synthesis, offering the ability to construct complex molecular architectures in a single, convergent step. rsc.org These reactions are highly valued for their atom economy, operational simplicity, and the structural diversity they can generate. The synthesis of quinoline derivatives through MCRs is a well-established field, with several named reactions providing versatile routes to this scaffold. rsc.org

While direct one-pot synthesis of 3-(azepan-2-yl)quinoline is not extensively documented, the principles of established MCRs for quinoline synthesis can be adapted. Methodologies such as the Doebner-von Miller, Combes, and Friedländer reactions, which traditionally involve the condensation of anilines, carbonyl compounds, and other reagents, could theoretically be modified to incorporate a precursor to the azepan-2-yl moiety. pharmaguideline.commdpi.com For instance, a three-component reaction involving an aniline, an aldehyde, and a functionalized carbonyl compound bearing a protected azepane precursor could provide a pathway to the target scaffold. A general representation of such a strategy is the reaction between an aniline, an aldehyde, and a β-keto ester or a compound with an active methylene (B1212753) group, which upon cyclization and aromatization, would yield the quinoline core.

Recent advancements have focused on the development of novel MCRs for quinoline synthesis under milder and more environmentally friendly conditions. rsc.orgresearchgate.net These often employ various catalysts to improve yields and selectivity. rsc.org A three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes has been reported as an efficient, additive-free method for synthesizing polysubstituted quinolines. organic-chemistry.org Such innovative strategies hold promise for their future adaptation to create complex quinoline derivatives, including those substituted with heterocyclic moieties like azepane.

Table 1: Selected Multicomponent Methodologies for Quinoline Synthesis

| Reaction Name | Reactants | Catalyst/Conditions | General Product |

|---|---|---|---|

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound | Acid (e.g., HCl, H2SO4) | Substituted Quinoline |

| Combes Synthesis | Aniline, 1,3-Dicarbonyl compound | Acid (e.g., H2SO4) | 2,4-Disubstituted Quinoline |

| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone, Compound with α-methylene group | Base (e.g., NaOH, KOH) or Acid | Substituted Quinoline |

| Three-Component Cascade | Aryl diazonium salt, Nitrile, Alkyne | Additive-free, 60°C | Multiply Substituted Quinoline |

Derivatization and Functionalization Strategies for the Quinoline-Azepane Scaffold

The synthetic versatility of the quinoline ring system allows for the generation of a large number of structurally diverse derivatives. This section will explore the potential chemical transformations of the 3-(azepan-2-yl)quinoline scaffold, focusing on reactions involving the quinoline core, modifications to the azepane ring, and the formation of more complex fused heterocyclic systems.

Chemical Reactions Involving the Quinoline Core

The reactivity of the quinoline ring is dictated by the electronic properties of its two fused rings: the electron-rich benzene (B151609) ring (carbocycle) and the electron-deficient pyridine (B92270) ring (heterocycle). quimicaorganica.orgyoutube.com

Electrophilic Substitution: Electrophilic aromatic substitution reactions on the quinoline ring typically occur on the more electron-rich benzene portion, primarily at positions C-5 and C-8. uop.edu.pkaskfilo.com These reactions generally require vigorous conditions due to the deactivating effect of the nitrogen atom in the pyridine ring. pharmaguideline.comuop.edu.pk Common electrophilic substitutions include nitration and sulfonation. uop.edu.pk

Nucleophilic Substitution: Conversely, nucleophilic substitution reactions preferentially occur on the electron-deficient pyridine ring, at positions C-2 and C-4. researchgate.netquimicaorganica.org The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction. quimicaorganica.org Direct nucleophilic substitution on an unsubstituted quinoline ring can also be achieved with strong nucleophiles, such as in the Chichibabin reaction, which introduces an amino group at the C-2 position. uop.edu.pk

C-H Functionalization: Modern synthetic methods have increasingly focused on the direct functionalization of C-H bonds, which offers a more atom- and step-economical approach to derivatization. nih.gov Transition-metal catalysis has enabled the regioselective functionalization of various positions on the quinoline ring. nih.gov For instance, palladium-catalyzed C-2 arylation of quinoline N-oxides has been achieved using aryl tosylates. nih.gov Similarly, rhodium-catalyzed reactions have been employed for C-H/C-H cross-coupling to create unsymmetrical biaryl compounds. Such methods could be applied to the 3-(azepan-2-yl)quinoline scaffold to introduce a wide range of substituents at specific positions.

Table 2: Representative Functionalization Reactions of the Quinoline Core

| Reaction Type | Position(s) | Reagents/Conditions | Product |

|---|---|---|---|

| Nitration | C-5 and C-8 | Fuming HNO3, Fuming H2SO4 | 5-Nitroquinoline and 8-Nitroquinoline |

| Sulfonation | C-5 and C-8 | Fuming H2SO4, 220°C | Quinoline-5-sulfonic acid and Quinoline-8-sulfonic acid |

| Amination (Chichibabin) | C-2 | NaNH2, liquid NH3 | 2-Aminoquinoline |

| Hydroxylation | C-2 | KOH, 220°C | 2-Hydroxyquinoline |

| C-H Arylation | C-2 (via N-oxide) | Aryl tosylates, Pd(OAc)2, CsF | 2-Arylquinoline-N-oxide |

Modifications and Substitutions on the Azepane Ring

The azepane moiety of the 3-(azepan-2-yl)quinoline scaffold contains a secondary amine, which is a key site for functionalization. The nitrogen atom's lone pair of electrons makes it nucleophilic and basic, allowing for a variety of chemical modifications.

N-Alkylation and N-Acylation: The secondary amine of the azepane ring can be readily alkylated using alkyl halides or acylated with acyl chlorides or anhydrides under basic conditions. These reactions allow for the introduction of a wide range of substituents, which can modulate the compound's physicochemical properties, such as its lipophilicity and basicity.

Ring Expansion and Rearrangement: While less common for simple derivatization, various synthetic methods exist for the construction and modification of the azepane ring itself. These include ring-expansion strategies from smaller piperidine (B6355638) rings and dearomative ring expansions of nitroarenes. rwth-aachen.denih.gov Although these methods are typically used for the initial construction of the azepane ring, similar principles could potentially be applied to modify the existing ring within the quinoline-azepane scaffold under specific conditions.

Table 3: Potential Modifications of the Azepane Ring

| Reaction Type | Reagents/Conditions | Functional Group Introduced |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3) | N-Alkyl group |

| N-Acylation | Acyl chloride (e.g., CH3COCl), Base (e.g., Et3N) | N-Acyl group |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base (e.g., Pyridine) | N-Sulfonyl group |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN) | N-Substituted alkyl group |

Formation of Fused Heterocyclic Systems Containing Quinoline and Azepane Moieties

The strategic functionalization of both the quinoline and azepane rings can provide precursors for intramolecular cyclization reactions, leading to the formation of novel, complex, fused heterocyclic systems. Such polycyclic structures are of significant interest in medicinal chemistry due to their rigid frameworks, which can allow for precise interactions with biological targets.

One approach involves introducing a reactive functional group onto the quinoline core that can subsequently react with the azepane nitrogen. For example, the introduction of a leaving group at the C-2 or C-4 position of the quinoline ring, followed by an intramolecular nucleophilic substitution by the azepane nitrogen, would lead to a fused, bridged system.

Another strategy involves the C-H functionalization of the quinoline ring to introduce a side chain that can then undergo cyclization. For example, palladium-catalyzed C-H functionalization has been used to synthesize quinoline-fused triazolo-azepines from quinoline-tethered triazoles. scispace.com This methodology involves an intramolecular C-H functionalization at the C-5 position of a triazole ring linked to the quinoline core, leading to the formation of a new azepine ring fused to the quinoline system. While this example creates a new azepine ring rather than utilizing a pre-existing one, the principle of intramolecular C-H activation and cyclization is a powerful tool for constructing such fused systems.

Table 4: Strategies for the Formation of Fused Heterocyclic Systems

| Strategy | Key Reaction | Precursor Requirement | Potential Fused System |

|---|---|---|---|

| Intramolecular Nucleophilic Substitution | S_N_Ar | Quinoline with a leaving group at C-2 or C-4 | Bridged azepino[1,2-a]quinolinium system |

| Intramolecular C-H Functionalization | Pd-catalyzed C-H activation/cyclization | Quinoline with a tethered reactive group | Fused polycyclic system (e.g., Azepino[c]quinoline) |

| Mannich-type Reaction | Condensation and cyclization | Functionalized quinoline and azepane precursors | Quinoline-fused 1-benzazepines (by analogy) |

| Intramolecular Cyclization/Annulation | Friedel-Crafts or similar cyclizations | Quinoline with an appropriate side chain at C-2 or C-4 | Fused azepino[b]quinoline or azepino[c]quinoline systems |

Advanced Structural Elucidation and Spectroscopic Analysis of 3 Azepan 2 Yl Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. A detailed analysis of one-dimensional and two-dimensional NMR spectra would provide a complete assignment of all proton and carbon signals in 3-(Azepan-2-yl)quinoline, and the presence of acetic acid would be readily observable.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Characterization

The ¹H NMR spectrum of 3-(Azepan-2-yl)quinoline is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) and azepane rings. The aromatic region would show characteristic multiplets for the seven protons of the quinoline ring system. The protons at positions 2 and 4 of the quinoline ring would likely appear as singlets or narrow doublets at lower field due to the deshielding effect of the nitrogen atom. The remaining protons on the benzo-fused ring would resonate at higher fields within the aromatic region.

The azepane ring protons would appear in the aliphatic region of the spectrum. The proton on the carbon adjacent to both the quinoline ring and the nitrogen atom (C2' of azepane) is expected to be a multiplet at a downfield position within the aliphatic range due to the influence of both moieties. The remaining methylene (B1212753) protons of the azepane ring would produce a series of complex multiplets at higher field. The N-H proton of the azepane ring would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

In the presence of acetic acid, protonation of the quinoline nitrogen and/or the azepane nitrogen would occur. This would lead to a significant downfield shift of the protons on the heterocyclic rings, particularly those in proximity to the nitrogen atoms. The acetic acid would present as a singlet for the methyl protons and a broader singlet for the carboxylic acid proton.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The quinoline ring would display nine signals in the aromatic region, with the carbons adjacent to the nitrogen (C2 and C8a) resonating at characteristic chemical shifts. The azepane ring would show six signals in the aliphatic region. The carbon of the acetic acid would appear as two signals: one for the methyl group at high field and one for the carbonyl group at low field (around 170-180 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 3-(Azepan-2-yl)quinoline in CDCl₃

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Quinoline H | 7.5 - 9.0 |

| Azepane CH (α to quinoline) | 3.5 - 4.5 |

| Azepane CH₂ | 1.5 - 3.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 3-(Azepan-2-yl)quinoline in CDCl₃

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Quinoline C | 120 - 150 |

| Azepane C (α to quinoline) | 50 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the molecule. It would be instrumental in tracing the connectivity of the protons within the quinoline ring's aromatic system and confirming the sequence of methylene groups in the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. It would allow for the unambiguous assignment of the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the quinoline and azepane rings, for example, by observing a correlation between the proton at C2' of the azepane ring and the carbons of the quinoline ring at positions 2, 3, and 4. It would also confirm the position of substituents on the quinoline ring. clockss.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 3-(Azepan-2-yl)quinoline, the mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. This is crucial for confirming the identity of a newly synthesized compound. The fragmentation pattern observed in the mass spectrum would provide further structural information. For instance, cleavage of the bond between the quinoline and azepane rings would be an expected fragmentation pathway. The quinoline ring itself is relatively stable and would likely be observed as a prominent fragment ion. researchgate.net

Table 3: Predicted Mass Spectrometry Data for 3-(Azepan-2-yl)quinoline

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 226.1470 |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy, FTIR) for Functional Group Identification

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 3-(Azepan-2-yl)quinoline would exhibit characteristic absorption bands for the quinoline and azepane moieties.

Quinoline Ring: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1600-1450 cm⁻¹ region. researchgate.net

Azepane Ring: The N-H stretching vibration of the secondary amine in the azepane ring would be visible as a band in the region of 3300-3500 cm⁻¹. Aliphatic C-H stretching vibrations would be found just below 3000 cm⁻¹.

For the acetic acid salt, the FTIR spectrum would show significant changes. The presence of the carboxylate anion (from the deprotonated acetic acid) would give rise to strong asymmetric and symmetric stretching bands around 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively. A broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the N⁺-H stretching vibration of the protonated quinoline and/or azepane nitrogen, would also be expected. nih.gov

Table 4: Predicted FTIR Absorption Bands for 3-(Azepan-2-yl)quinoline; acetic acid

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N⁺-H Stretch (broad) | 2500 - 3300 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=O Stretch (carboxylate) | 1600 - 1550 |

Electronic Spectroscopy (e.g., Ultraviolet-Visible Spectroscopy, UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 3-(Azepan-2-yl)quinoline, like other quinoline derivatives, is expected to show characteristic absorption bands arising from π → π* transitions within the aromatic system. researchgate.net Typically, quinoline and its derivatives exhibit multiple absorption bands in the UV region. The position and intensity of these bands can be influenced by the nature and position of substituents.

In the case of the acetic acid salt, protonation of the quinoline nitrogen would likely cause a bathochromic (red) shift in the absorption maxima. mdpi.comuow.edu.au This is due to the stabilization of the excited state upon protonation. The extent of this shift would depend on the solvent and the pKa of the compound.

Table 5: Predicted UV-Vis Absorption Maxima for 3-(Azepan-2-yl)quinoline

| Solvent | Predicted λₘₐₓ (nm) |

|---|---|

| Neutral (e.g., Ethanol) | ~220-230, ~270-280, ~300-320 |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

The crystal structure would reveal how the 3-(Azepan-2-yl)quinolinium cation and the acetate (B1210297) anion are arranged in the crystal lattice. It would provide clear evidence of the protonation site (either the quinoline or azepane nitrogen, or both) and detail the hydrogen bonding interactions between the ions. These interactions are crucial in determining the packing of the molecules in the crystal. The formation of a salt or a co-crystal could be definitively established through this technique. nih.govnih.gov

Based on a comprehensive search of available scientific literature, detailed experimental and computational analysis focusing specifically on the solid-state structure of the compound "this compound" is not available. Published studies containing advanced structural elucidation, such as Hirshfeld surface analysis and Non-Covalent Interaction (NCI-RDG) analysis, for this particular co-crystal could not be located.

Therefore, it is not possible to generate the detailed article as requested in the outline, which requires specific research findings and data tables for "this compound". The principles of Hirshfeld surface analysis and NCI-RDG analysis are well-established methods for investigating intermolecular interactions in crystals of various compounds, including other quinoline derivatives. nih.govnih.govmdpi.comiucr.org However, without the specific crystallographic information file (CIF) and dedicated computational studies for the target compound, any discussion would be purely hypothetical and not based on actual research findings.

Mechanistic Insights into Biological Activities of 3 Azepan 2 Yl Quinoline Derivatives

Enzyme Inhibition and Modulation Studies

Quinoline (B57606) derivatives have demonstrated significant potential as inhibitors and modulators of several critical enzymes involved in various pathological conditions. The following subsections detail the research findings related to their activity against specific enzymatic targets.

Quinoline derivatives have been identified as potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination, making them validated targets for antibacterial agents. nih.gov The mechanism of action of these inhibitors often involves stabilizing the enzyme-DNA cleavage complex, which leads to double-strand breaks in the bacterial chromosome and ultimately cell death.

Research has led to the development of novel sets of quinoline inhibitors with significant in vitro and in vivo antibacterial activity. nih.gov For instance, certain novel quinoline derivatives have shown potent inhibitory activity against E. coli DNA gyrase. nih.gov One particular derivative, compound 14 from a synthesized series, exhibited a significant inhibitory effect on E. coli DNA gyrase with an IC50 value of 3.39 μM. nih.gov Another study on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides identified compounds f4 and f14 as potent inhibitors of S. aureus GyrB, with IC50 values of 0.31 µM and 0.28 µM, respectively. nih.gov

Table 1: Inhibitory Activity of Quinoline Derivatives against Bacterial DNA Gyrase

| Compound | Target Enzyme | Organism | IC50 (µM) | Reference |

|---|---|---|---|---|

| Derivative 14 | DNA Gyrase | E. coli | 3.39 | nih.gov |

| Compound f1 | Gyrase B | S. aureus | 1.21 | nih.gov |

| Compound f4 | Gyrase B | S. aureus | 0.31 | nih.gov |

| Compound f14 | Gyrase B | S. aureus | 0.28 | nih.gov |

Protein Kinase B (PKB), also known as Akt, is a key component of the PI3K/Akt signaling pathway, which is crucial for regulating cell survival, proliferation, and metabolism. The dysregulation of this pathway is a hallmark of many human cancers, making PKB an attractive target for cancer therapy. nih.govmdpi.com Quinoline derivatives have emerged as a promising class of PKB/Akt inhibitors.

Structure-based design has led to the discovery of potent 3-isoquinolinylpyridine inhibitors of PKB/Akt. nih.gov For example, one such derivative demonstrated a potent IC50 of 1.3 nM against Akt1. nih.gov This compound also showed excellent selectivity against other kinase families. nih.gov Another study identified a quinoline derivative, NL-71-101, with an Akt1 IC50 of 3.7 μM. nih.gov

Table 2: Inhibitory Activity of Quinoline Derivatives against Protein Kinase B (Akt)

| Compound | Target Isoform | IC50 | Reference |

|---|---|---|---|

| 3-isoquinolinylpyridine 13a | Akt1 | 1.3 nM | nih.gov |

| NL-71-101 | Akt1 | 3.7 µM | nih.gov |

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. nih.gov Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway, making DHODH a prime target for anticancer and immunosuppressive agents. nih.gov Several quinoline derivatives have been identified as potent inhibitors of human DHODH (hDHODH).

In one study, a series of quinoline derivatives were evaluated for their hDHODH inhibitory activity, with the most potent compound, A9, exhibiting an IC50 value of 9.7 nM. Structure-activity relationship (SAR) analysis revealed that the presence of a carboxyl group, a bromine atom, and a para-alkyl-substituted phenyl group on the quinoline scaffold were beneficial for potent hDHODH inhibition. Other research efforts have also focused on the design and synthesis of substituted quinoline-2-carboxamide (B1208818) derivatives as hDHODH inhibitors. nih.gov

Table 3: Inhibitory Activity of Quinoline Derivatives against Human Dihydroorotate Dehydrogenase (hDHODH)

| Compound | IC50 (nM) | Reference |

|---|---|---|

| Compound A9 | 9.7 |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease. nih.govmdpi.com A variety of quinoline-based compounds have been investigated for their ability to inhibit both AChE and BChE.

For instance, a series of diversely functionalized quinolinones were synthesized and evaluated for their cholinesterase inhibitory activity. nih.gov Compound QN8 from this series was found to be a potent and selective non-competitive inhibitor of human recombinant AChE (hrAChE) with an IC50 value of 0.29 µM. nih.govresearchgate.net Other studies have also reported quinoline derivatives with dual inhibitory activity against both AChE and BChE. nih.gov

Table 4: Inhibitory Activity of Quinoline Derivatives against Cholinesterases

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| QN8 | hrAChE | 0.29 | nih.govresearchgate.net |

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation. nih.gov Overexpression or mutation of EGFR is frequently observed in various cancers, leading to uncontrolled cell growth. nih.gov Consequently, EGFR has become a major target for cancer therapy, and quinoline derivatives have been extensively explored as EGFR inhibitors. bohrium.com

Numerous quinazoline (B50416) and quinoline derivatives have been synthesized and shown to be potent inhibitors of EGFR tyrosine kinase. nih.govnih.govresearchgate.net For example, a series of 2,4-bis(arylamino) substituted quinolines demonstrated potent anti-EGFR kinase activity, with compounds 3f and 3m emerging as potent inhibitors with IC50 values of 200 nM and 210 nM, respectively. Another study reported a pyrimido[4,5-b]quinoline derivative with potent anti-proliferative activity at a concentration of less than 3 µM. researchgate.net

Table 5: Inhibitory Activity of Quinoline Derivatives against Epidermal Growth Factor Receptor (EGFR)

| Compound | IC50 | Reference |

|---|---|---|

| Compound 3f | 200 nM | |

| Compound 3m | 210 nM | |

| Pyrimido[4,5-b]quinoline derivative 5c | < 3 µM | researchgate.net |

Alpha-amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars. researchgate.net Inhibiting this enzyme can slow down carbohydrate digestion and reduce the post-meal spike in blood glucose levels, which is a key therapeutic strategy for managing type 2 diabetes. nih.gov Several studies have investigated the α-amylase inhibitory potential of quinoline derivatives.

In one such study, a series of thiadiazole quinoline analogs were synthesized and screened for their α-amylase inhibitory activity. nih.gov Several of these analogs showed outstanding inhibitory potential with IC50 values ranging from 0.002 to 42.31 µM, which were significantly more potent than the standard drug acarbose (B1664774) (IC50 = 53.02 µM). nih.gov Another study on quinoline- and naphthalene-incorporated hydrazineylidene–propenamide analogues identified compound 7g as a potent α-amylase inhibitor with an IC50 of 17.15 µg/mL, outperforming acarbose (IC50: 25.42 µg/mL). mdpi.com

Table 6: Inhibitory Activity of Quinoline Derivatives against Alpha-Amylase

| Compound Class/ID | IC50 Range (µM) | Reference |

|---|---|---|

| Thiadiazole quinoline analogs | 0.002 - 42.31 | nih.gov |

| Acarbose (standard) | 53.02 | nih.gov |

| Compound 7g | 17.15 µg/mL | mdpi.com |

| Acarbose (standard) | 25.42 µg/mL | mdpi.com |

Thioredoxin Reductase Inhibition

The thioredoxin system, comprising Thioredoxin (Trx), Thioredoxin Reductase (TrxR), and NADPH, is a critical enzymatic pathway for maintaining cellular redox balance. TrxR, a key component, catalyzes the reduction of oxidized Trx. mdpi.com Its inhibition disrupts this balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress, which can trigger cell death pathways like apoptosis. mdpi.com This makes TrxR a significant target in the development of therapeutic agents, particularly in oncology.

While direct studies on 3-(Azepan-2-yl)quinoline; acetic acid as a TrxR inhibitor are not extensively documented, the quinoline scaffold itself is a prominent feature in a vast number of biologically active compounds. researchgate.netresearchgate.net The inherent reactivity and diverse functionalization potential of the quinoline ring system allow for its design as an inhibitor for various enzymatic targets. Inhibition of TrxR by small molecules often involves electrophilic compounds that can react with the enzyme's active site, which contains a rare selenocysteine (B57510) residue. The quinoline nucleus can be functionalized with groups that enhance its electrophilicity or direct its binding to the TrxR active site, suggesting a potential avenue for the development of 3-(Azepan-2-yl)quinoline derivatives as TrxR inhibitors. Disruption of TrxR function impairs the cell's ability to detoxify ROS, ultimately contributing to oxidative stress-induced cell death, a mechanism that is highly relevant in anti-proliferative contexts. mdpi.com

Receptor Ligand Design and Binding Affinity Investigations

The structural framework of 3-(Azepan-2-yl)quinoline combines two pharmacologically significant motifs: the quinoline core and the azepane ring. Both are instrumental in the design of ligands targeting central nervous system (CNS) receptors. acs.orgresearchgate.net Neurotransmitter receptors, which include ligand-gated ion channels and G protein-coupled receptors, are crucial targets for treating a variety of neurological and psychiatric disorders. acs.org

Quinoline-based structures have been explored as potential dopaminergic agents, designed to interact with dopamine (B1211576) receptors and modulate their activity. researchgate.net Similarly, the azepane moiety is a key component in a number of potent receptor ligands. For instance, various azepane derivatives have been synthesized and evaluated as antagonists for the histamine (B1213489) H3 receptor, a G protein-coupled receptor involved in regulating the release of several neurotransmitters. researchgate.netnih.gov These derivatives have demonstrated high affinity for the receptor, indicating the suitability of the azepane ring for interaction with neurotransmitter binding sites. researchgate.netnih.gov The combination of these two moieties in a single molecule, as seen in 3-(Azepan-2-yl)quinoline, offers a versatile scaffold for designing novel ligands with specific affinities for various neurotransmitter receptors.

The azepane ring, a seven-membered saturated heterocycle, is a valuable structural unit in medicinal chemistry due to its unique conformational properties. researchgate.net Its inclusion in drug candidates can significantly enhance binding affinity to biological targets. researchgate.netdntb.gov.ua This enhancement is often attributed to the ring's size and flexibility, which allows it to adopt conformations that optimize interactions within a receptor's binding pocket.

Studies on a series of biphenyloxy-alkyl-azepane derivatives have highlighted the role of the azepane group in achieving high binding affinity at the human histamine H3 receptor. nih.gov Many of these compounds exhibit inhibitory constants (Ki) in the low nanomolar range, underscoring the strong interaction facilitated by the azepane moiety. researchgate.netnih.gov For example, the compound 1-(6-(3-phenylphenoxy)hexyl)azepane was found to have a Ki value of 18 nM, demonstrating a very high affinity for the receptor. nih.gov This potent binding is a result of the azepane ring's ability to orient the rest of the molecule for optimal engagement with key residues in the receptor's active site.

| Compound | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| 1-(6-(3-phenylphenoxy)hexyl)azepane | Histamine H3 | 18 nM |

| 1-(5-(naphthalen-1-yloxy)pentyl)azepane | Histamine H3 | 21.9 nM |

| 1-(5-(4-Phenylphenoxy)pentyl)azepane | Histamine H3 | 34 nM |

Anti-proliferative and Apoptosis Induction Mechanisms in Cellular Models

Derivatives of the quinoline scaffold are widely recognized for their significant anti-proliferative and cytotoxic activities against a broad spectrum of human cancer cell lines. researchgate.netnih.govnih.gov The planar aromatic nature of the quinoline ring allows it to interact with biological macromolecules, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. nih.gov

Numerous studies have demonstrated the potent growth-inhibitory effects of novel quinoline derivatives. For example, certain 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives displayed potent cytotoxicity against human cancer cell lines such as MGC-803 (gastric cancer), HepG-2 (liver cancer), T24 (bladder cancer), and NCI-H460 (lung cancer). Similarly, other classes of quinoline compounds have shown significant cytotoxic effects against A549 (lung adenocarcinoma) and MCF-7 (breast adenocarcinoma) cells, with some analogues exhibiting IC50 values comparable to the standard chemotherapeutic drug doxorubicin. nih.govnih.gov The development of pyrano[3,2-c]quinoline analogues has also yielded compounds with promising cytotoxicity. nih.gov This body of research indicates that the quinoline core is a highly effective pharmacophore for designing novel anti-proliferative agents. nih.gov

| Compound Class | Cancer Cell Line | Activity (IC50/GI50) |

|---|---|---|

| 3-(Benzo[d]thiazol-2-yl)-4-aminoquinolines | MGC-803 | 2.20 µM |

| Substituted Quinoline Derivative (4f) | A549 | Comparable to Doxorubicin |

| Substituted Quinoline Derivative (4f) | MCF-7 | Comparable to Doxorubicin |

| Quinoline Derivative (13e) | PC-3 | 2.61 µM |

| Quinoline Derivative (13h) | KG-1 | 2.98 µM |

| Benzo[h]quinoline Derivative (6e) | A549 | 1.86 µM |

Beyond direct cytotoxicity, a key mechanism for the anti-proliferative action of many quinoline derivatives is their interaction with nucleic acids. This interaction can occur through two primary modes: DNA intercalation and the stabilization of G-quadruplex structures.

DNA Intercalation: This process involves the insertion of a planar, aromatic molecule—such as the quinoline ring system—between the base pairs of the DNA double helix. mdpi.com This physical insertion distorts the helical structure, which can interfere with critical cellular processes like DNA replication and transcription. researchgate.net The resulting obstruction of these pathways can lead to cell cycle arrest and the induction of apoptosis. nih.gov Spectroscopic analyses and molecular modeling studies of various quinoline derivatives have confirmed their ability to interact with DNA in this manner, identifying intercalation as a primary mechanism for their antitumor activities. nih.gov

G-Quadruplex Stabilization: G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA, commonly found in telomeres and the promoter regions of oncogenes. nih.govmdpi.com The stabilization of these structures by small molecule ligands has emerged as a promising anti-cancer strategy. The planar aromatic surface of certain quinoline derivatives, particularly indolo[3,2-c]quinolines, allows them to bind to and stabilize G4 structures, often through a mode known as end-stacking, where the molecule stacks on the terminal G-tetrad. nih.govmdpi.com Stabilizing G4s in telomeres can inhibit the enzyme telomerase, which is crucial for maintaining telomere length and is overactive in the majority of cancer cells. mdpi.com Furthermore, stabilizing G4s in gene promoter regions can downregulate the expression of oncogenes, thereby suppressing tumor growth. nih.gov

The dual ability of quinoline-based compounds to both intercalate into duplex DNA and stabilize G-quadruplex structures highlights their versatility as nucleic acid-targeting agents and provides a strong rationale for their development as anti-proliferative drugs.

Antimicrobial Efficacy and Spectrum of Activity

There is a lack of specific data in peer-reviewed scientific literature regarding the antimicrobial efficacy and spectrum of activity of "this compound." Consequently, detailed subsections on its activity against specific bacterial and fungal pathogens cannot be accurately provided.

Activity against Bacterial Pathogens (e.g., Methicillin-Resistant Staphylococcus aureus, MRSA)

No published studies were identified that specifically evaluate the antibacterial activity of "this compound" against any bacterial pathogens, including the clinically significant Methicillin-Resistant Staphylococcus aureus (MRSA). While many quinoline derivatives have demonstrated potent anti-MRSA activity, the specific contribution of the 3-(azepan-2-yl) and acetic acid substituents to this activity remains uninvestigated. Research on other quinoline compounds has shown that modifications at various positions can significantly impact their efficacy against resistant strains. rdd.edu.iqnih.gov For instance, certain substitutions can enhance the compound's ability to evade bacterial efflux pumps or increase its affinity for target enzymes. nih.gov However, without experimental data for the specific compound , no definitive statements can be made.

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For quinoline derivatives, SAR studies have provided valuable insights into the structural requirements for potent antimicrobial activity. Key aspects that are often investigated include:

The Quinoline Core: The bicyclic aromatic system is generally considered essential for activity.

Substituents at the N1 position: Modifications at this position can influence antibacterial potency and spectrum. nih.gov

The Carboxylic Acid at C3: For many quinolone antibacterials, a carboxylic acid at the 3-position is critical for binding to DNA gyrase. The presence of an acetic acid moiety in the subject compound presents a different structural arrangement whose impact is unknown. nih.gov

Substituents at the C7 position: The nature of the substituent at this position often plays a significant role in determining the spectrum of activity and potency against Gram-positive bacteria. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Azepan 2 Yl Quinoline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful quantum mechanical method to investigate the electronic properties of molecules. bohrium.comproquest.com By calculating the electron density, DFT can elucidate the electronic structure, molecular orbitals, and various reactivity parameters, offering a foundational understanding of a compound's chemical behavior. nih.govkashanu.ac.ir For the 3-(Azepan-2-yl)quinoline system, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-31G* or higher, would be instrumental in predicting its stability and reactivity. bohrium.comscirp.org

The electronic properties of a molecule are dictated by the arrangement of its electrons in various molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. scirp.org

In the case of 3-(Azepan-2-yl)quinoline, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring system, which is characteristic of many quinoline derivatives. scirp.org The LUMO would also likely be distributed across the quinoline moiety, indicating that this part of the molecule is the primary site for electronic transitions and interactions. The azepane ring, being a saturated aliphatic structure, would have a lesser contribution to the frontier orbitals. The acetic acid counter-ion, while important for the solid-state structure and solubility, is generally considered separately in the electronic structure calculations of the primary molecule unless specific intermolecular interactions are being investigated.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 3-(Azepan-2-yl)quinoline

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

Note: The data in this table is illustrative and based on typical values for quinoline derivatives. Actual values for 3-(Azepan-2-yl)quinoline would require specific DFT calculations.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of 3-(Azepan-2-yl)quinoline. These parameters, derived from conceptual DFT, provide a framework for understanding a molecule's response to chemical reactions.

Ionization Potential (IP): Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (EA): Approximated as -ELUMO, it is the energy released when an electron is added.

Electronegativity (χ): Calculated as (IP + EA) / 2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (IP - EA) / 2, it signifies resistance to change in electron distribution.

Global Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the electrophilic nature of the molecule. kashanu.ac.ir

For 3-(Azepan-2-yl)quinoline, these parameters would suggest a molecule of moderate reactivity, with the quinoline core being the primary site for electrophilic and nucleophilic interactions. The azepane substituent would modulate this reactivity through steric and electronic effects.

Table 2: Hypothetical Global Reactivity Parameters for 3-(Azepan-2-yl)quinoline

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (IP) | 6.2 |

| Electron Affinity (EA) | 1.8 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.2 |

Note: This data is for illustrative purposes and is derived from the hypothetical FMO energies in Table 1.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. neliti.comnih.gov

For 3-(Azepan-2-yl)quinoline, molecular docking studies would involve placing the molecule into the active site of a relevant biological target. Given the diverse biological activities of quinoline and azepane derivatives, potential targets could include kinases, proteases, or receptors. nih.govnih.gov The docking algorithm would then explore various conformations and orientations of the ligand within the binding pocket, scoring them based on a force field that estimates the binding affinity.

The predicted binding mode would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the target protein. For instance, the nitrogen atom in the quinoline ring could act as a hydrogen bond acceptor, while the aromatic rings could engage in pi-stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding site. The azepane ring could form hydrophobic interactions.

By identifying the most stable binding poses and their associated interaction energies, molecular docking can rationalize the observed biological activities of a compound. nih.gov For example, if a series of quinoline derivatives show varying inhibitory activity against a particular enzyme, docking can help to explain these differences based on their interactions within the active site. A compound that forms more or stronger interactions would be expected to have a higher binding affinity and, consequently, greater biological activity. For 3-(Azepan-2-yl)quinoline, docking studies could guide the design of more potent analogs by suggesting modifications that enhance binding interactions.

Table 3: Illustrative Molecular Docking Results for 3-(Azepan-2-yl)quinoline with a Hypothetical Kinase Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | LYS76, GLU91, LEU130, PHE189 |

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability

While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. mdpi.comnih.gov MD simulations are crucial for assessing the stability of the docked complex and understanding the flexibility of both the ligand and the target protein. nih.gov

An MD simulation would start with the best-docked pose of the 3-(Azepan-2-yl)quinoline-protein complex submerged in a simulated physiological environment (e.g., a water box with ions). The simulation would then calculate the forces between atoms and use Newton's laws of motion to predict their movements over a specific period, typically nanoseconds to microseconds.

Analysis of the MD trajectory can reveal important information about the stability of the binding. Root Mean Square Deviation (RMSD) plots can show if the ligand remains in the binding pocket or if it diffuses away. Root Mean Square Fluctuation (RMSF) plots can identify which parts of the protein are flexible and which are rigid upon ligand binding. Furthermore, MD simulations can provide a more accurate estimation of binding free energies through methods like MM/PBSA or MM/GBSA. For the 3-(Azepan-2-yl)quinoline system, MD simulations would be essential to validate the docking results and to confirm that the predicted binding mode is stable over time, thus providing greater confidence in its potential as a bioactive agent.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is plotted over the electron density of the molecule, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high negative potential, which are susceptible to electrophilic attack, while blue signifies areas of high positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions of near-zero or intermediate potential, respectively.

For quinoline derivatives, the MEP map provides a clear depiction of the molecule's reactive sites. In a theoretical investigation of the analogous compound 1-(quinolin-3-yl)piperidin-2-ol, Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level of theory were employed to generate the MEP map. It is anticipated that a similar analysis of 3-(Azepan-2-yl)quinoline would reveal comparable electrostatic features.

The nitrogen atom of the quinoline ring is consistently identified as a region of high electron density, making it a primary site for electrophilic interactions. This is a characteristic feature of quinoline and its derivatives. Conversely, the hydrogen atoms of the quinoline and azepane rings are expected to exhibit positive electrostatic potential, rendering them susceptible to nucleophilic interactions. The acetic acid counter-ion would introduce a region of significant negative potential around the carboxylate group, which would be a prime site for electrophilic attack.

The MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, which play a critical role in the biological activity and crystal packing of molecules. The electrostatic potential values at specific points on the molecular surface can be quantified to provide a more detailed understanding of these interactions.

| Feature | Predicted Electrostatic Potential | Implication for Reactivity |

| Quinoline Nitrogen | High Negative Potential (Red) | Susceptible to electrophilic attack; protonation site. |

| Azepane Nitrogen | Moderate Negative Potential | Potential site for electrophilic interaction. |

| Aromatic Hydrogens | Positive Potential (Blue) | Potential sites for nucleophilic interaction. |

| Carboxylate Oxygens | High Negative Potential (Red) | Strong affinity for electrophiles and hydrogen bond donors. |

Quantum Chemical Calculations for Conformational Analysis and Energetics

Quantum chemical calculations are indispensable for exploring the conformational landscape and determining the relative stabilities of different molecular geometries. For a flexible molecule like 3-(Azepan-2-yl)quinoline, with its rotatable bonds, numerous conformers can exist. Conformational analysis aims to identify the most stable conformer(s) and to understand the energetic barriers between them.

A common approach for such an analysis involves geometry optimization of various possible conformers using DFT methods, such as B3LYP with a suitable basis set like 6-31G(d,p). The relative energies of the optimized structures are then compared to determine the global minimum energy conformer.

In the case of the analogous 1-(quinolin-3-yl)piperidin-2-ol, theoretical calculations were performed to optimize the molecular structure and determine its stable conformation. A similar approach for 3-(Azepan-2-yl)quinoline would involve a systematic search of the conformational space by rotating the key dihedral angles, specifically those associated with the bond connecting the azepane ring to the quinoline core and the internal torsions of the seven-membered azepane ring.

The energetics of the different conformers provide insights into the molecule's flexibility and its preferred shape in different environments. The calculated rotational barriers can be correlated with the molecule's dynamic behavior in solution. Furthermore, these calculations can provide optimized geometrical parameters, such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

The stability of a molecule can also be assessed by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For many quinoline derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions.

| Parameter | Computational Method | Predicted Outcome for 3-(Azepan-2-yl)quinoline |

| Geometry Optimization | DFT (e.g., B3LYP/6-31G(d,p)) | Determination of stable conformers and their relative energies. |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-31G(d,p)) | Confirmation of stationary points as minima (no imaginary frequencies). |

| Frontier Orbitals | DFT (e.g., B3LYP/6-31G(d,p)) | Calculation of HOMO-LUMO energy gap to assess chemical reactivity. |

| NBO Analysis | Natural Bond Orbital Theory | Insights into hyperconjugative interactions and charge delocalization. |

Q & A

Q. What are the established synthetic routes for 3-(Azepan-2-yl)quinoline derivatives?

The synthesis of quinoline derivatives often employs multi-component reactions. The Doebner reaction, involving aniline, aldehydes, and pyruvic acid, is a foundational method for constructing the quinoline core . Modifications include using catalysts like V₂O₅/Fe₃O₄ in aqueous solvents to improve yield and reduce side reactions. For 3-(Azepan-2-yl) substitution, azepane rings can be introduced via nucleophilic substitution or cyclization of pre-functionalized intermediates. Sodium salts of thio-acetic acid derivatives (e.g., 2-((quinolin-4-yl)thio)acetic acid) are synthesized for improved solubility and reactivity .

Q. How is acetic acid utilized in the synthesis and purification of quinoline-based compounds?

Acetic acid serves as a solvent, catalyst, and pH adjuster in quinoline synthesis. For example, glacial acetic acid (anhydrous) facilitates acid-catalyzed cyclization reactions and esterifications. In purification, liquid-liquid extraction with acetic acid-water mixtures separates quinoline derivatives from by-products. Analytical methods like HPLC and GC employ acetic acid in mobile phases to enhance separation efficiency .

Q. What spectroscopic and chromatographic methods are recommended for characterizing 3-(Azepan-2-yl)quinoline monoacetate?

Key techniques include:

Q. What biological activities are documented for structurally related quinoline derivatives?

4-(Adamantan-1-yl)quinoline-2-carboxylic acid derivatives exhibit antitubercular activity, suggesting potential for 3-(Azepan-2-yl) analogs in antimicrobial research . Thio-acetic acid quinoline derivatives (e.g., QAC-1-3) enhance rhizogenesis in plant studies, indicating applications in agrochemical development .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-(Azepan-2-yl)quinoline in multi-component reactions?

- Catalyst screening : Transition-metal catalysts (e.g., Fe₃O₄-supported V₂O₅) enhance regioselectivity and reduce reaction time .

- Solvent systems : Aqueous or biphasic solvents minimize by-product formation.

- Temperature control : Lower temperatures (25–50°C) favor azepane ring stability, while higher temperatures (80–100°C) accelerate cyclization .

Q. What computational approaches aid in elucidating reaction mechanisms involving 3-(Azepan-2-yl)quinoline and acetic acid?

Density functional theory (DFT) studies model catalytic pathways, such as Rh/ZrO₂ interfaces in acetic acid synthesis. These simulations identify rate-limiting steps (e.g., C–C bond formation with Eₐ = 0.73 eV) and guide catalyst design for improved efficiency .

Q. How can researchers address low yields caused by competing side reactions during quinoline synthesis?

- By-product analysis : Use GC-MS to detect intermediates like uncyclized amines or dimerization products.

- Additive optimization : Introducing scavengers (e.g., molecular sieves) traps water or acidic by-products, shifting equilibrium toward the desired product .

Q. What environmental impact assessments are critical for acetic acid-dependent synthetic protocols?

Life-cycle analysis (LCA) compares global warming potential (GWP) and primary energy demand (PED) of acetic acid production methods. Methanol carbonylation (Rh/Ir-catalyzed) has lower GWP than acetaldehyde oxidation but requires energy-intensive catalyst recovery .

Methodological Considerations

Q. How are sodium salts of 3-(Azepan-2-yl)quinoline derivatives synthesized for enhanced bioavailability?

Neutralization of thio-acetic acid derivatives with NaOH yields water-soluble sodium salts. This step improves dissolution kinetics for in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies validate the stability of 3-(Azepan-2-yl)quinoline under physiological conditions?

Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-MS monitor degradation products. Buffered acetic acid solutions (pH 4–6) mimic biological environments to assess hydrolytic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.